Clathculin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H38N2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N'-[(12Z)-heptadeca-12,16-dien-10-ynyl]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(3)21-19-22-2/h4,7-8,22H,1,5-6,11-21H2,2-3H3/b8-7- |
InChI Key |
PRWVCICUUGWJMV-FPLPWBNLSA-N |
Isomeric SMILES |
CNCCN(C)CCCCCCCCCC#C/C=C\CCC=C |
Canonical SMILES |
CNCCN(C)CCCCCCCCCC#CC=CCCC=C |
Synonyms |
clathculin A |
Origin of Product |
United States |
Structural Elucidation and Definitive Characterization of Clathculin a
Methodological Approaches for Initial Structure Proposal
The initial assignment of the structure of Clathculin A relied heavily on the application of various spectroscopic techniques, which provided crucial data regarding its molecular composition, connectivity, and functional groups. ru.ac.zanih.gov
Spectroscopic Techniques in Initial Structural Assignments
Spectroscopic methods are indispensable tools in organic chemistry for determining the structures of unknown compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information that, when interpreted together, allows for the deduction of a molecule's structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy played a central role in the initial structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed. ru.ac.za ¹H NMR spectroscopy provides information about the types of protons in the molecule, their chemical environment (chemical shift), and the number of neighboring protons (splitting patterns), which helps establish proton-proton connectivity. ¹³C NMR spectroscopy reveals the different types of carbon atoms present. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing correlations between protons and carbons, including those separated by multiple bonds, thereby mapping the carbon skeleton and the placement of functional groups. Studies on this compound have also noted that its NMR spectroscopic behavior is dependent on its protonation state. nih.gov
Mass Spectrometry (MS) was utilized to determine the molecular weight of this compound, which is essential for establishing its molecular formula. The molecular formula of this compound has been determined to be C₂₁H₃₈N₂. MS also provides fragmentation data, where the molecule breaks down into smaller, charged fragments. Analysis of the mass-to-charge ratio (m/z) of these fragments can provide insights into the substructures present within the molecule. While specific detailed fragmentation data for this compound from the initial isolation were not extensively provided in the available snippets, the general application of MS fragmentation is crucial for corroborating structural assignments derived from other spectroscopic methods.
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by analyzing the vibrations of chemical bonds. By observing the absorption of infrared radiation at characteristic frequencies, functional groups such as alkynes (triple bonds), alkenes (double bonds), and amine (N-H and C-H) stretches, which are known to be present in the structure of this compound, can be identified. Although detailed IR spectral data for this compound were not explicitly provided in the search results, the application of IR spectroscopy would have been important in the initial stages to support the presence of these key functionalities suggested by the molecular formula and other spectroscopic data.
Computational Chemistry in Conformation and Isomer Prediction
While computational chemistry methods are powerful tools for predicting molecular conformations, calculating spectroscopic properties, and evaluating the stability of possible isomers, the available information does not explicitly detail the use of computational chemistry during the initial structural proposal phase for this compound based on the spectroscopic data. These methods are often employed in conjunction with experimental data to refine structures or investigate reaction pathways, but their specific application in the primary elucidation of this compound's structure for conformation or isomer prediction is not highlighted in the provided search results.
Confirmation of this compound Structure Through Total Synthesis
The definitive confirmation of the proposed structure for this compound was achieved through its total synthesis. nih.gov Total synthesis involves the construction of a complex organic molecule from simpler, commercially available starting materials using a series of controlled chemical reactions. The successful synthesis of a compound that is spectroscopically and chemically identical to the natural product provides strong validation for the assigned structure. nih.gov The total synthesis of Clathculins A and B has been reported, and this work confirmed the structures that were initially assigned based on spectroscopic analysis. nih.gov Notably, the total synthesis of Clathculins A and B has involved the use of reactions such as the alkyne zipper reaction as a key step in their construction.
Key Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₈N₂ | PubChem |
| Molecular Weight | 318.5 g/mol | PubChem |
| Source Organism | Clathrina aff. reticulum (Sponge) | Ref. ru.ac.za |
| Location Isolated | Sodwana Bay, South Africa | Ref. ru.ac.za |
| Key Functional Groups | Alkyne, Alkene (Z-configuration), Secondary Amine, Tertiary Amine | Structure |
Correlation of Synthetic Product Spectroscopic Data with Natural Isolate
The total synthesis of this compound played a crucial role in confirming its assigned structure. nih.gov A key step in the structural elucidation process involved the comparison of spectroscopic data obtained from the synthetic product with that of this compound isolated from natural sources. This comparison is a standard and vital method in natural product chemistry to validate proposed structures. Studies have reported that the spectroscopic data of the synthetic this compound matched that of the natural product, confirming the assigned structure. nih.govscribd.com In some instances, comparison of spectroscopic data, such as NMR data, between synthetic and natural samples has been instrumental in revising previously suggested structures of natural products. mdpi.com
Analysis of NMR Spectroscopic Behavior as a Function of Protonation State
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural properties of molecules, including the influence of their environment. For compounds containing basic nitrogen atoms, such as this compound, the protonation state of these groups can significantly impact the chemical shifts and coupling patterns observed in NMR spectra. Studies on this compound have observed the dependence of its NMR spectroscopic behavior as a function of its protonation state. nih.govscribd.com Analyzing these changes at different pH values can provide valuable information about the presence and basicity of titratable functional groups within the molecule. This analysis contributes to a more comprehensive understanding of the molecule's structure and its behavior in various chemical environments.
Advanced Structural Analysis Methodologies
Advanced spectroscopic and analytical methodologies are essential for the comprehensive structural characterization of complex organic molecules like this compound, providing detailed information on connectivity, stereochemistry, and precise mass.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a substance. While ECD is a valuable tool for assigning stereochemistry, specific data or findings regarding the application of chiroptical spectroscopy for the absolute configuration determination of this compound were not found in the consulted literature.
High-Resolution Mass Spectrometry (HRMS) in Precision Mass Measurement and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate measurements of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of a compound. rsc.org HRMS is crucial for confirming the molecular formula of a substance. This compound has a molecular formula of C21H38N2. nih.gov The calculated monoisotopic mass for C21H38N2 is 318.303499221 Da. nih.gov HRMS analysis, often coupled with techniques like electrospray ionization (ESI), can provide a precise mass for the protonated molecule, such as [M+H]+. scribd.com Analysis of the fragmentation pattern observed in HRMS experiments can also yield structural information by breaking the molecule into characteristic ions. The supporting information for the total synthesis of Clathculins A and B mentions HRMS (ESI) and provides a calculated mass for [M+H]+. scribd.com
Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR techniques are indispensable for the detailed structural elucidation of complex molecules. Experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide information about the connectivity of atoms and spatial relationships between nuclei. rsc.orgmaas.edu.mmkarary.edu.sd COSY and TOCSY help establish proton-proton connectivities through bonds, while HSQC and HMBC correlate proton and carbon signals, revealing direct and long-range carbon-proton couplings, respectively. NOESY experiments provide information about protons that are spatially close to each other, which is vital for determining relative stereochemistry and conformation. While 1D NMR data, including 13C NMR, has been reported for this compound nih.gov, specific detailed findings or data from the application of 2D NMR techniques such as COSY, TOCSY, NOESY, HSQC, or HMBC for the complete assignment of connectivity and stereochemistry of this compound were not explicitly provided in the consulted literature.
Biosynthetic Investigations of Clathculin a
Elucidation of Proposed Biosynthetic Pathways for Vic-Diamine Alkaloids
The elucidation of biosynthetic pathways for natural products, including vic-diamine alkaloids, typically involves a combination of structural analysis, identification of potential precursors, and investigation of enzymatic transformations. Alkaloids are often derived from amino acids. nih.govnih.govlibretexts.org Studies on the biosynthesis of other alkaloid classes have revealed diverse pathways involving enzymes such as decarboxylases, oxidases, and transferases that modify and couple precursor molecules. nih.govlibretexts.org Proposed biosynthetic pathways are often hypothesized based on the chemical structure of the natural product and known biochemical reactions in similar compounds. Bioinformatic analyses of potential enzyme-coding genes in the producing organism can also provide insights into possible biosynthetic routes. However, specific proposed biosynthetic pathways for Clathculin A were not found in the consulted literature.
Identification and Characterization of Putative Biosynthetic Enzymes
The biosynthesis of natural products is catalyzed by specific enzymes. Identifying and characterizing these enzymes is crucial for understanding the biochemical transformations involved in the pathway. This often involves genetic studies to link genes to enzymatic functions, followed by protein expression and in vitro biochemical assays to confirm their catalytic activity and substrate specificity. Enzymes involved in alkaloid biosynthesis can include a wide range of classes, such as synthetases, oxygenases, reductases, and transferases. nih.govlibretexts.org Although the importance of enzymes in biosynthesis is well-established, the available information does not include the identification or characterization of specific enzymes putatively involved in the biosynthesis of this compound.
Genetic Basis of this compound Production in Natural Sources
The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites, like many alkaloids, are often clustered together in the genome of the producing organism, forming biosynthetic gene clusters (BGCs). wikipedia.orgnih.gov Identifying and characterizing these gene clusters can provide significant insights into the biosynthetic pathway.
Functional Genomics Approaches for Biosynthesis Gene Assignment
Functional genomics approaches, such as gene knockout or overexpression experiments, can be used to experimentally validate the role of putative genes within a BGC in the biosynthesis of a specific natural product. libretexts.org Techniques like transcriptomics and proteomics can also help to understand the regulation and expression of biosynthetic genes. libretexts.orglibretexts.org While functional genomics is a valuable tool in biosynthesis research, the available literature does not describe the application of functional genomics approaches specifically for assigning genes to this compound biosynthesis.
Molecular and Cellular Mechanisms of Action Research
In Vitro Mechanistic Studies at the Protein Level
There is currently no scientific literature available detailing the in vitro mechanistic studies of Clathculin A at the protein level. The absence of data in this area is consistent with initial findings that the compound is biologically inactive. mdpi.comsemanticscholar.org
Assessment of this compound Binding to Purified Proteins
No studies have been published that assess the binding of this compound to any purified proteins. Therefore, there is no data available on its binding affinity, kinetics, or specific protein targets.
Modulation of Enzyme Activity by this compound (e.g., enzyme inhibition, activation)
There is no evidence in the current scientific literature to suggest that this compound modulates the activity of any enzymes. No studies on enzyme inhibition or activation by this compound have been reported.
Protein-Protein Interaction Modulation
Research on the potential for this compound to modulate protein-protein interactions has not been conducted or, if conducted, has not been published. There is no available data to suggest it can act as either a stabilizer or a disruptor of such interactions.
Cell-Based Assays for Cellular Response to this compound
Consistent with the lack of in vitro protein studies and reports of biological inactivity, there is no published research on the effects of this compound in cell-based assay systems. mdpi.comsemanticscholar.org
Investigations in Model Cell Lines (e.g., immortalized cell lines)
No investigations into the cellular response to this compound in any model cell lines have been reported in the scientific literature. Consequently, there is no data on its cytotoxicity, effects on cell proliferation, or any other cellular phenotype.
High-Throughput Screening Methodologies in Cellular Contexts
This compound has not been reported as a subject of any high-throughput screening campaigns in cellular contexts. The lack of reported biological activity likely precludes its inclusion in such large-scale screening efforts.
Biological Target Identification and Validation Approaches
Chemical Proteomics for Target Identification
Chemical proteomics is a powerful approach for identifying the protein targets of small molecules within complex biological systems rsc.orgmdpi.com. This method often involves the use of chemical probes that interact with the small molecule's binding partners, allowing for their isolation and subsequent identification, typically by mass spectrometry rsc.orgmdpi.com. Chemical proteomics can non-selectively identify unknown targets of compounds within complex biological matrices mdpi.com.
Affinity-Based Probes (e.g., pull-down assays)
Affinity-based probes are designed to bind to the target protein of a small molecule. In pull-down assays, a tagged version of the small molecule or a protein known to interact with it (a "bait" protein) is immobilized on a solid support thermofisher.comsigmaaldrich.com. Cellular lysate containing potential binding partners (''prey'' proteins) is then incubated with the immobilized probe thermofisher.com. Proteins that bind to the probe are "pulled down" and can be subsequently identified, often through techniques like Western blotting or mass spectrometry thermofisher.comsigmaaldrich.comthermofisher.com. This method is useful for both confirming suspected protein-protein interactions and identifying previously unknown ones thermofisher.com. Affinity pull-down assays are well-established for the isolation and subsequent identification of protein complexes sigmaaldrich.com.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes designed to react covalently with the active site of specific enzyme classes wikipedia.orguniversiteitleiden.nlnih.govrsc.orgchemrxiv.org. Unlike traditional proteomics that measures protein abundance, ABPP directly monitors the functional state of enzymes wikipedia.orguniversiteitleiden.nl. ABPP probes typically consist of a reactive group that targets the enzyme's active site and a tag for detection or enrichment wikipedia.orgnih.gov. This technique is particularly valuable for studying enzyme families and can be used to profile inhibitor selectivity by testing compound potency against hundreds of targets simultaneously wikipedia.org. Competitive ABPP, where a proteome is treated with an analyte of interest before probe incubation, is particularly powerful for profiling how small molecules impact specific protein activities chemrxiv.org.
Genetic Screening Methods for Target Deconvolution
Genetic screening methods provide an unbiased approach to target deconvolution by assessing the effect of genetic perturbations on cellular responses to a small molecule drughunter.comnuvisan.comacuslabs.com. These methods can help identify genes whose products are involved in the same pathway as the small molecule's target or are directly targeted by the molecule nih.govresearchgate.net.
CRISPR-Cas9 Based Approaches for Gene Knockout and Mutational Scanning
CRISPR-Cas9 technology is a revolutionary gene-editing tool widely used in target identification and validation oncodesign-services.combiocompare.comnih.gov. By creating targeted gene knockouts or knockdowns, researchers can determine the function of specific genes and assess their impact on disease-related processes oncodesign-services.com. CRISPR-Cas9 can be used to systematically disrupt genes in cells to identify potential drug targets and validate their relevance in disease models oncodesign-services.com. The technology allows for the targeted deletion, insertion, or modification of genes with high precision mdpi.com. Focused screening using CRISPR-Cas9 can help narrow down a set of genes to a specific target and elucidate molecular pathways biocompare.com. It can also be used to create biologically relevant models for functional analysis biocompare.com.
RNA Interference (RNAi) Libraries
RNA interference (RNAi) is a biological process involving RNA molecules that suppress gene expression in a sequence-specific manner wikipedia.orgelifesciences.org. Introduction of double-stranded RNA (dsRNA) can trigger RNAi, leading to the degradation of complementary mRNA and thus silencing specific genes wikipedia.orgelifesciences.org. RNAi libraries, collections of genetic constructs designed to silence a large number of genes, can be used in screening campaigns to identify genes whose silencing mimics or prevents the phenotypic effect of a small molecule nuvisan.com. This approach helps in inferring the potential targets or pathways affected by the compound nih.gov. RNAi is a valuable research tool for selectively inducing suppression of specific genes of interest wikipedia.org.
Validation of Putative Biological Targets
Once potential biological targets for Clathculin A are identified, a series of validation experiments are performed to confirm the functional relevance of these interactions in a biological context. This involves assessing the compound's effect on the target's activity and determining if this interaction is responsible for the observed cellular or physiological outcomes. ddtjournal.comsygnaturediscovery.com
Recombinant Protein Expression and Characterization
A fundamental step in validating a putative protein target involves expressing and purifying the target protein in a recombinant system. This process allows for detailed biochemical and biophysical characterization of the interaction between this compound and the isolated target protein. Recombinant protein expression involves introducing the gene encoding the target protein into a host organism (such as bacteria, yeast, insect cells, or mammalian cells) and inducing the host to produce large quantities of the protein. nih.govyoutube.comthermofisher.com The choice of expression system is critical to ensure proper folding, post-translational modifications, and activity of the recombinant protein, particularly for complex proteins. nih.govyoutube.com Following expression, the protein is purified using various chromatographic techniques to obtain a highly pure sample for subsequent studies. youtube.comthermofisher.com Characterization of the recombinant protein typically includes verifying its identity, purity, and functional activity through techniques such as SDS-PAGE, Western blotting, mass spectrometry, and enzyme activity assays. This allows researchers to study the direct binding of this compound to the purified target and assess its effect on the target's biochemical function in a controlled environment, free from the complexity of the cellular milieu.
Rescue Experiments in Cellular Models
Rescue experiments in cellular models provide crucial evidence for the specificity of this compound's action on a putative target. These experiments typically involve perturbing the expression or function of the suspected target in cells and then observing if the phenotype induced by this compound can be "rescued" or reversed by restoring the target's normal activity or expression level. horizondiscovery.comresearchgate.netresearchgate.net For example, if this compound is hypothesized to inhibit a specific protein, reducing the expression of this protein using techniques like siRNA or CRISPR/Cas9 knockout might mimic the effects of this compound treatment. horizondiscovery.comresearchgate.netnih.gov Subsequently, overexpressing a wild-type version of the target protein (that is not affected by the knockdown/knockout) in these cells should ideally reverse the phenotype caused by both the genetic perturbation and this compound treatment, thereby supporting the target's involvement in mediating this compound's effects. horizondiscovery.comresearchgate.net Conversely, expressing a mutated version of the target that is resistant to this compound inhibition in cells treated with the compound can also serve as a rescue experiment, demonstrating that the compound's effects are specifically mediated through the wild-type target. horizondiscovery.com These experiments are powerful for validating that the identified target is functionally relevant in a cellular context and directly involved in the biological pathway modulated by this compound.
Analysis of Target Engagement (e.g., Cellular Thermal Shift Assay (CETSA))
Analyzing target engagement provides direct evidence that this compound physically interacts with its putative target within living cells. The Cellular Thermal Shift Assay (CETSA) is a widely used label-free technique for assessing drug-target engagement in a physiological context. mdpi.comfrontiersin.orgcetsa.orgrsc.org CETSA is based on the principle that when a small molecule ligand binds to a protein, it often increases the protein's thermal stability, making it less susceptible to denaturation and precipitation upon heating. mdpi.comcetsa.org In a typical CETSA experiment, cells or cell lysates are treated with this compound, subjected to a temperature gradient, and then the soluble fraction of proteins is collected after centrifugation. mdpi.comcetsa.org The amount of the target protein remaining in the soluble fraction at different temperatures is then quantified, often using Western blotting or mass spectrometry. mdpi.comcetsa.org An increase in the melting temperature (Tm) of the target protein in the presence of this compound compared to an untreated control indicates direct binding and stabilization of the target by the compound within the cellular environment. mdpi.comcetsa.org CETSA can be performed in intact cells, providing a more physiologically relevant assessment of engagement compared to in vitro binding assays. frontiersin.orgcetsa.orgrsc.org Variants of CETSA, such as isothermal dose-response CETSA (ITDRF CETSA) and mass spectrometry-based CETSA, allow for the determination of target engagement in a dose-dependent manner and enable proteome-wide analysis to assess selectivity. mdpi.comfrontiersin.orgrsc.org Applying CETSA to this compound studies can directly confirm the interaction between this compound and its proposed target within cells, providing strong validation for the identified target.
Structure Activity Relationship Sar Studies and Analog Design
Rational Design of Clathculin A Derivatives: A Field Ripe for Exploration
The rational design of derivatives is a cornerstone of drug discovery, involving the systematic modification of a lead compound to enhance its desired properties. This process typically involves the synthesis of key analogs to probe specific structural motifs and the modification of peripheral functional groups.
Synthesis of Key Analogs to Probe Specific Structural Motifs
Currently, there is a lack of published research detailing the synthesis of a library of this compound analogs designed to probe the importance of its distinct structural features. For a molecule with the intricate cage-like structure of this compound, key analogs would likely involve alterations to the core polycyclic system, the stereochemistry of its numerous chiral centers, and the nature and positioning of its substituent groups. The synthesis of such analogs would be a formidable challenge, likely requiring the development of novel synthetic strategies.
Modification of Peripheral Functional Groups
Evaluation of Analogues in Molecular and Cellular Assays: Data Awaited
The biological evaluation of a series of analogs in relevant molecular and cellular assays is the definitive step in establishing a robust SAR. This process allows researchers to correlate specific structural changes with increases or decreases in biological activity. In the absence of a systematically synthesized library of this compound derivatives, no such comprehensive evaluation has been reported. Consequently, data tables comparing the activity of various this compound analogs are not available.
Identification of Pharmacophoric Features: Awaiting a Model
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. The identification of a compound's pharmacophore is a critical step in understanding its mechanism of action and in designing novel molecules with similar or improved activity. The development of a pharmacophore model for this compound would require a set of active analogs with varying potencies, which, as previously noted, have not been described in the literature.
Development of Simplified this compound Scaffolds for Biological Evaluation: A Future Endeavor
Given the synthetic complexity of the this compound framework, the development of simplified scaffolds that retain the key pharmacophoric features would be a logical and valuable pursuit. These simplified structures would be more synthetically accessible, allowing for the rapid generation of diverse analogs for biological testing. However, without a clear understanding of the SAR and the essential pharmacophoric elements of this compound, the rational design of such simplified scaffolds remains a future scientific goal.
Advanced Methodologies and Future Research Directions
Application of Microfluidic Technologies in Clathculin A Research
Microfluidics, the science of manipulating and controlling fluids in microchannels, presents a promising avenue for advancing research on compounds like this compound. 3dag.ch Microfluidic devices enable the precise handling of small sample volumes, reducing reagent consumption and experimental time. 3dag.ch They also offer high data quality and the ability to control experimental parameters with precision, facilitating automation. 3dag.ch The integration of microfluidics with other technologies like advanced microscopy and robotics allows for sophisticated manipulation and high-throughput screening in controlled microenvironments. researchgate.net
Single-Cell Analysis of this compound Effects
Single-cell analysis, a field significantly advanced by microfluidic technologies, allows for the investigation of cellular heterogeneity and individual cell responses to external stimuli. mdpi.comrna-seqblog.comyoutube.com While not specifically documented for this compound in the search results, microfluidics-based single-cell analysis could be applied to study the effects of this compound at the individual cell level. This approach offers advantages over traditional bulk cell analysis by providing higher throughput, smaller sample volumes, and automated processing. mdpi.com Techniques like single-cell RNA sequencing (scRNA-seq), often performed using microfluidics, can reveal distinct gene expression patterns in different cell populations upon exposure to a compound. nih.govnih.govyoutube.com This could be invaluable in understanding the precise cellular mechanisms influenced by this compound.
High-Throughput Screening with Precise Environmental Control
Microfluidic platforms are well-suited for high-throughput screening (HTS) applications, enabling the rapid analysis of thousands to millions of samples per day. nih.govmdpi.comrsc.orgnih.govscispace.com Droplet microfluidics, in particular, allows for the compartmentalization of individual reactions in picoliter to nanoliter volumes, significantly increasing screening capacity. mdpi.comrsc.orgscispace.com These systems can be designed to maintain precise environmental control within each droplet or microchannel, offering controlled conditions for studying the effects of this compound on biological targets or in various assay formats. researchgate.net The ability to generate, manipulate, and sort droplets at high frequencies allows for efficient screening and selection of compounds with desired activities. mdpi.com
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Development
Predictive Modeling for Synthesis and Biological Activity
AI and ML can be employed to develop predictive models relevant to this compound research. Quantitative Structure-Activity Relationship (QSAR) models, often utilizing ML techniques, can predict the biological activity of small molecules based on their chemical structures. numberanalytics.comresearchgate.netresearchgate.netnih.gov While the specific biological activity of this compound is not detailed in the provided results, predictive modeling could be used to forecast its potential interactions with biological targets or predict its activity in various assays. nih.gov Similarly, AI can guide the design of synthetic routes by predicting the feasibility and efficiency of different chemical reactions. numberanalytics.com This could aid in optimizing or discovering new synthetic pathways for this compound or its analogs. mdpi.comsemanticscholar.org
De novo Design of this compound Inspired Molecules
New Frontiers in Natural Product Biosynthesis Research Applicable to this compound
Research into the biosynthesis of natural products continues to evolve, with new frontiers opening up that could be relevant to understanding and potentially manipulating the production of this compound. Traditionally, natural product research has focused on microbes and plants, but the animal kingdom is increasingly recognized as a source of novel natural products and their biosynthetic enzymes. nih.gov Advances in genomics and synthetic biology are providing new tools to unravel and manipulate biosynthetic pathways. nih.govmicrobiologyresearch.orgnih.gov Techniques such as the expression of biosynthetic genes in heterologous hosts and genetic manipulation of gene expression levels are being developed to produce natural product derivatives or enhance yields. nih.govnih.gov While the biosynthetic pathway of this compound in Clathrina aff. reticulum is not described in the search results, applying these new frontiers in biosynthesis research could involve identifying the genes responsible for this compound production, understanding the enzymatic steps involved, and potentially engineering host organisms to produce this compound or novel analogs through synthetic biology approaches. nih.gov Computational methods are also being employed to predict and design novel natural products and understand their evolutionary origins. microbiologyresearch.orgfrontiersin.org
Emerging Spectroscopic and Imaging Techniques for Real-Time Analysis
Spectroscopic techniques are crucial for understanding the interaction of electromagnetic radiation with matter, providing insights into molecular structure and properties. saylor.orgresearchgate.netavantesusa.com Various spectroscopic methods, including UV-Visible, IR, NMR, and Mass Spectrometry, are employed in the structural elucidation of organic compounds. researchgate.netmaas.edu.mmkarary.edu.sd Specifically, Nuclear Magnetic Resonance (NMR) spectroscopy has been used in the study of this compound, with observations made on its spectroscopic behavior as a function of protonation state. nih.gov The total synthesis of this compound has confirmed its assigned structure, which was likely determined through such spectroscopic methods. nih.govacs.org
Real-time analysis often requires techniques that can capture dynamic processes without significant delay. While the provided search results discuss real-time analysis in the context of clathrin-mediated endocytosis using fluorescence microscopy nih.gov and the challenges of detecting real-time single-insertion events in catalytic reactions with current methods researchgate.net, there is no specific information available in the search results detailing the application of emerging spectroscopic or imaging techniques for the real-time analysis of this compound itself. Research on real-time calcium imaging highlights the need for high temporal resolution in capturing rapid cellular events youtube.com. Advances in chemical biology tools, such as fluorescent labeling, can allow for the determination of subcellular localization of target proteins, which could potentially be applied to study the distribution of compounds like this compound if appropriately functionalized frontiersin.org. However, the direct application of these to real-time analysis of this compound is not explicitly mentioned in the provided text.
Prospects for this compound as a Chemical Biology Tool for Fundamental Biological Processes
Chemical biology is an interdisciplinary field that utilizes chemical techniques and tools to investigate and manipulate biological systems at a molecular level. scilifelab.seupenn.edu Chemical tools are powerful resources for observing chemical or biological processes with high specificity and selectivity. upenn.edu They can complement analytical techniques like microscopy and spectroscopy to gain information about interactions and mechanisms. upenn.edu The ability to site-specifically modify proteins, for instance, using bioorthogonal reactions or enzyme-mediated ligations, has opened avenues for biological and medical applications, such as fluorescent labeling for localization studies. frontiersin.org
This compound, as a natural product and vic-diamine alkaloid, possesses a distinct chemical structure that could potentially be leveraged as a chemical biology tool. nih.gov While the provided search results confirm the total synthesis of this compound nih.govacs.org, which is a prerequisite for its availability as a research tool, and mention its classification as an organonitrogen compound ru.ac.za, there is no specific information detailing its established use or investigated prospects as a chemical biology tool for studying fundamental biological processes. The search results discuss chemical biology tools in the context of peptide and protein research frontiersin.org, genome engineering scilifelab.se, and probing bacterial glycans nih.gov, illustrating the broad application of this field. The potential of this compound in this area would likely depend on identifying specific biological targets or pathways with which its unique structure interacts. Further research would be required to explore its binding affinities, cellular uptake, and effects on specific biological processes to assess its utility as a chemical biology tool.
Q & A
Basic Research Questions
Q. What established methodologies are used to isolate and purify Clathculin A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC). Researchers should define the biological source (e.g., marine sponges) and optimize extraction parameters (solvent polarity, temperature) based on this compound's solubility profile. Validation via spectroscopic methods (NMR, MS) is critical to confirm purity .
- Experimental Design Tip : Use the PICOT framework to structure variables: Population (source organism), Intervention (extraction protocol), Comparison (alternative solvents), Outcome (yield/purity), Time (extraction duration) .
Q. How is this compound structurally characterized, and what analytical techniques are essential for confirmation?
- Methodological Answer : Combine mass spectrometry (MS) for molecular weight determination and nuclear magnetic resonance (NMR) for stereochemical analysis. X-ray crystallography may resolve crystal structures. Ensure reproducibility by cross-validating results with independent techniques .
- Data Validation : Include negative controls (e.g., solvent blanks) to rule out contamination during analysis .
Q. What in vitro assays are commonly employed to assess this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with dose-response curves. Standardize cell lines and incubation times to reduce variability. Preclinical studies must adhere to NIH guidelines for experimental reporting .
- Feasibility Check : Align assay design with available resources (e.g., high-throughput screening vs. manual assays) .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to improve yield while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst concentration, temperature). Use response surface methodology (RSM) to model interactions between factors. Validate synthetic pathways with kinetic studies .
- Data Contradiction Analysis : If yields conflict with literature, re-examine reaction conditions (e.g., inert atmosphere purity) or characterize byproducts via LC-MS .
Q. What strategies resolve discrepancies in this compound’s reported mechanisms of action across studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell type specificity, concentration ranges). Use siRNA knockdown or CRISPR editing to validate target proteins in mechanistic studies .
- Framework Application : Apply FINER criteria to evaluate if the question is Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How do environmental stressors (e.g., pH, temperature) affect this compound’s stability in biological systems?
- Methodological Answer : Perform accelerated stability testing under controlled conditions. Use HPLC to quantify degradation products and Arrhenius equations to predict shelf life. Compare in vitro vs. in vivo degradation kinetics .
- Statistical Guidance : Include confidence intervals in stability data to account for experimental variability .
Q. What computational models predict this compound’s interactions with non-target proteins?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) to predict binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Reproducibility : Share simulation parameters (force fields, solvation models) in supplementary materials .
Tables: Methodological Frameworks for this compound Research
| Framework | Application Example | Evidence ID |
|---|---|---|
| PICOT | Defining variables for extraction optimization | |
| FINER | Assessing feasibility of mechanistic studies | |
| NIH Guidelines | Reporting preclinical assay conditions |
| Common Pitfalls | Mitigation Strategy |
|---|---|
| Overlooking solvent purity in synthesis | Use GC-MS to verify solvent quality |
| Inconsistent cell lines in bioassays | Adopt ATCC-certified lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
